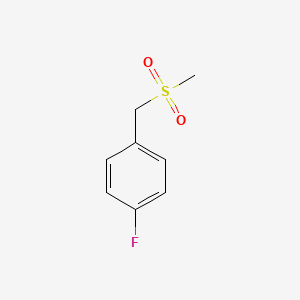

4-Fluorobenzylmethylsulfone

Description

4-Fluorobenzylmethylsulfone (CAS: 455-15-2), also known as 4-fluorophenyl methyl sulfone, is an organosulfur compound characterized by a methylsulfonyl group (-SO₂-CH₃) attached to a fluorinated benzene ring. This compound is widely used in biochemical and pharmaceutical research due to its electron-withdrawing sulfone group and fluorine substituent, which enhance its reactivity and stability in synthetic pathways . Key properties include:

Properties

IUPAC Name |

1-fluoro-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOMETQWJVCDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375758 | |

| Record name | 4-fluorobenzyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-83-7 | |

| Record name | 1-Fluoro-4-[(methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluorobenzyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzylmethylsulfone can be achieved through several methods. One common approach involves the oxidation of 4-fluorobenzylmethylsulfide using oxidizing agents such as hydrogen peroxide or sodium periodate . The reaction typically occurs under mild conditions, with the sulfide being converted to the corresponding sulfone.

Another method involves the sulfonylation of 4-fluorobenzyl chloride with a suitable sulfonylating agent, such as sodium sulfinate, in the presence of a base like sodium hydroxide . This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired sulfone.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes, utilizing cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzylmethylsulfone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfonic acids or other higher oxidation state derivatives.

Reduction: Reduction of the sulfone group can yield the corresponding sulfide or sulfoxide.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfone derivatives.

Reduction: Sulfides or sulfoxides.

Substitution: Various substituted benzylmethylsulfone derivatives.

Scientific Research Applications

4-Fluorobenzylmethylsulfone has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzylmethylsulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity . The sulfone group also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 4,4'-Difluorodiphenyl Sulfone (CAS: 383-29-9)

- Structure : Two 4-fluorophenyl groups linked by a sulfone moiety.

- Molecular formula : C₁₂H₈F₂O₂S

- Key differences: The bis-aryl sulfone structure increases thermal stability (melting point: 98–100°C) compared to monosubstituted 4-Fluorobenzylmethylsulfone. Used in high-performance polymers and as a catalyst ligand .

(b) 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate

- Structure: Combines a sulfonate ester, cyano, and fluorine groups.

- Key differences : The sulfonate ester (-O-SO₂-C₆H₄-CH₃) enhances solubility in polar solvents. Exhibits herbicidal activity, unlike this compound .

(c) Methyl 4-Fluorobenzoate

- Structure : Methyl ester of 4-fluorobenzoic acid.

- Key differences : Replaces the sulfone group with a carboxylate ester (-COOCH₃), reducing electron-withdrawing effects. Commonly used in flavor/fragrance industries .

(d) (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

Comparative Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | C₇H₇FO₂S | Not reported | -SO₂-CH₃, -F |

| 4,4'-Difluorodiphenyl sulfone | C₁₂H₈F₂O₂S | 98–100 | -SO₂-, dual -F |

| Methyl 4-Fluorobenzoate | C₈H₇FO₂ | ~40–42 | -COOCH₃, -F |

| 4-Methylbenzenesulfonate esters (e.g., 4c, 4d) | Varies | 80–150 (depending on substituents) | -O-SO₂-C₆H₄-CH₃ |

Reactivity Trends

- This compound : The fluorine atom directs electrophilic substitution to the para position, while the sulfone group stabilizes carbanions, enabling use in C–C bond-forming reactions .

- Sulfonate Esters (e.g., 4c, 4d) : Hydrolyze readily under basic conditions to form sulfonic acids. Used in protecting group strategies .

- 4,4'-Difluorodiphenyl Sulfone : High thermal stability suits it for high-temperature polymerization (e.g., polysulfones) .

Biological Activity

4-Fluorobenzylmethylsulfone is a sulfone compound that has garnered attention in various biochemical and pharmaceutical research contexts due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications in scientific research and medicine.

Chemical Structure

This compound is characterized by the presence of a fluorine atom attached to a benzyl group, along with a methylsulfone functional group. Its molecular formula is . The fluorine atom enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom allows for stronger interactions with these targets, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in drug development and biochemical studies .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains fluorine; methylsulfone group | Enzyme inhibition; potential antimicrobial |

| Benzylmethylsulfone | Lacks fluorine; similar sulfone structure | Different reactivity; less potent |

| 4-Chlorobenzylmethylsulfone | Contains chlorine instead of fluorine | Variations in chemical properties |

| 4-Bromobenzylmethylsulfone | Similar to chlorinated derivative | Affects reactivity; potential applications |

Case Studies

- Enzyme Inhibition Study : A study investigated the effects of this compound on specific metabolic enzymes. Results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential role in regulating metabolic pathways.

- Pharmaceutical Development : Research focusing on the synthesis of derivatives from this compound demonstrated promising results in developing new drugs targeting various diseases. These derivatives exhibited enhanced biological properties compared to their parent compound.

- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have shown significant antibacterial activity. This suggests that further investigation into this compound could reveal similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.